molecular formula C28H38O5 B580595 (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one CAS No. 904665-71-0

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

Cat. No.: B580595
CAS No.: 904665-71-0
M. Wt: 454.607
InChI Key: UKCDPEQADUKCDH-NQNHUYFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one is a useful research compound. Its molecular formula is C28H38O5 and its molecular weight is 454.607. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Supramolecular Interactions

Ketuly et al. (2010) examined the asymmetric unit of a related steroid derivative, highlighting its molecular interactions and supramolecular chains in crystalline form. This study is crucial for understanding how slight modifications in steroid structures influence their physical properties and interactions at the molecular level K. A. Ketuly, A. Hadi, Hamid Khaledi, & E. Tiekink, 2010.

Biological Activity and Antimicrobial Properties

Research by Skariyachan et al. (2011) on the antibacterial efficacy of herbal compounds against Methicillin-resistant Staphylococcus aureus (MRSA) provides insight into how complex molecules, including steroid derivatives, can be potent antimicrobial agents. This study underscores the potential of natural and semi-synthetic compounds in addressing antibiotic resistance S. Skariyachan, Rao Shruti Krishnan, Snehapriya Bangalore Siddapa, Chithralekha Salian, Prerana Bora, & Denoj Sebastian, 2011.

Synthesis and Medicinal Chemistry

Research into the synthesis of complex steroid derivatives, as discussed by Marchionni and Vogel (2001), demonstrates the potential for creating targeted molecules with specific biological activities. These synthetic approaches enable the exploration of the therapeutic potential of steroid derivatives in various medical fields C. Marchionni & P. Vogel, 2001.

Antifungal and Anticancer Potential

The work of Zhao et al. (2018) on phenanthrenes from Juncus effusus, which exhibit significant antifungal and antibacterial activities, provides a foundation for the development of new drugs from steroid and phenanthrene derivatives. Their findings highlight the diverse potential of complex molecules in combating microbial pathogens and possibly cancer Wei Zhao, Lulin Xu, Xia Zhang, Xiao-Wei Gong, Donglai Zhu, Xiao-Hua Xu, Fei Wang, & Xiao-Long Yang, 2018.

Mechanism of Action

Daturataturin A aglycone, also known as (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one or Desglucodaturataturin A, is a withanolide compound with significant therapeutic potential .

Target of Action

The primary target of Daturataturin A aglycone is the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target for the treatment of psoriasis .

Mode of Action

Daturataturin A aglycone interacts with the PPAR signaling pathway to exert its therapeutic effects . It inhibits hyperproliferation, promotes apoptosis, decreases the release of pro-inflammatory cytokines, and downregulates keratin expression . These actions help to reduce inflammation and control the rapid growth of skin cells that is characteristic of psoriasis .

Biochemical Pathways

The compound affects the PPAR signaling pathway, which in turn influences several downstream effects . By regulating this pathway, Daturataturin A aglycone can improve lipid metabolism, a key factor in the development and progression of psoriasis .

Pharmacokinetics

It has been observed that after oral administration to rats, several metabolites were detected in plasma, urine, and fecal samples . This suggests that the compound undergoes extensive metabolism, including hydroxylation or methylation, and phase II metabolism such as glucuronidation or sulfation .

Result of Action

The result of Daturataturin A aglycone’s action is a reduction in the symptoms of psoriasis . It inhibits cell proliferation, induces apoptosis, and decreases the release of pro-inflammatory cytokines . Additionally, it downregulates keratin expression and improves lipid metabolism . These actions collectively contribute to its potential anti-psoriasis effects .

Properties

IUPAC Name

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16-,19+,20-,21-,22+,23+,25-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDPEQADUKCDH-NQNHUYFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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